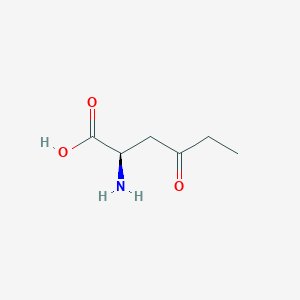

(2R)-2-Amino-4-oxohexanoic acid

Description

Properties

Molecular Formula |

C6H11NO3 |

|---|---|

Molecular Weight |

145.16 g/mol |

IUPAC Name |

(2R)-2-amino-4-oxohexanoic acid |

InChI |

InChI=1S/C6H11NO3/c1-2-4(8)3-5(7)6(9)10/h5H,2-3,7H2,1H3,(H,9,10)/t5-/m1/s1 |

InChI Key |

ZURAMQLBGKXPOZ-RXMQYKEDSA-N |

Isomeric SMILES |

CCC(=O)C[C@H](C(=O)O)N |

Canonical SMILES |

CCC(=O)CC(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Chemoenzymatic Synthesis

Recent advances highlight chemoenzymatic approaches that leverage enzyme catalysis to achieve high enantiomeric purity, crucial for biological applications. This method typically involves the enzymatic transformation of precursor molecules, such as amino acids or keto acids, into the target compound with stereoselectivity.

- Process Overview : Enzymes like transaminases or oxidoreductases catalyze specific steps, converting readily available amino acids or keto acids into (2R)-2-Amino-4-oxohexanoic acid.

- Advantages : High stereoselectivity, environmentally friendly conditions, and suitability for scale-up.

- Research Evidence : A 1998 study describes biotransformations converting amino acids into enantiopure amino acids via enzyme catalysis, which can be adapted for (2R)-2-Amino-4-oxohexanoic acid synthesis.

Chemical Synthesis

Traditional chemical routes involve multi-step organic synthesis, often starting from glycine equivalents or related amino acids:

Step 1: Alkylation of Glycine Derivatives

Alkylation using 1,2-electrophiles introduces the necessary carbon chain, forming γ-substituted amino acids.Step 2: Cyclization and Functional Group Transformations

Intramolecular cyclization or homologation reactions, such as homologation of amino acids to keto acids, are employed to generate the keto functionality at the correct position.Step 3: Oxidation or Reduction

The keto group can be introduced via oxidation of amino alcohol intermediates or reduction of keto precursors, depending on the desired stereochemistry.Reaction Conditions : Typically involve controlled temperature, pH, and the use of protecting groups to ensure regio- and stereoselectivity.

Industrial-Scale Production

Industrial synthesis often combines chemical and biocatalytic methods:

- Biocatalysis : Use of engineered enzymes or microbial fermentation to produce (2R)-2-Amino-4-oxohexanoic acid directly from simpler substrates, offering high yield and stereochemical purity.

- Chemical Methods : Large-scale chemical synthesis with optimized reaction conditions, such as high-yield alkylation and homologation steps, followed by purification through chromatography or crystallization.

Notable Research and Development Data

| Methodology | Raw Materials | Key Reactions | Yield | Stereoselectivity | Notes |

|---|---|---|---|---|---|

| Chemoenzymatic | Amino acids, enzymes | Transamination, oxidation | High | Enantiopure (R) | Environmentally friendly, scalable |

| Chemical Synthesis | Glycine derivatives, electrophiles | Alkylation, cyclization, oxidation | 70-95% | Variable, controlled via chiral auxiliaries | Suitable for industrial scale |

| Microbial Fermentation | Microorganisms, substrates | Biosynthesis | >90% | High | Sustainable, scalable |

Final Remarks

The synthesis of (2R)-2-Amino-4-oxohexanoic acid is a multidisciplinary effort combining organic chemistry, enzymology, and process engineering. The choice of method depends on the scale, purity requirements, and application context, with chemoenzymatic approaches currently leading in terms of efficiency and stereocontrol.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Amino-4-oxohexanoic acid undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced products.

Substitution: Replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of (2R)-2-Amino-4-oxohexanoic acid can yield corresponding keto acids, while reduction can produce amino alcohols .

Scientific Research Applications

(2R)-2-Amino-4-oxohexanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2R)-2-Amino-4-oxohexanoic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, participate in metabolic reactions, and influence cellular processes. The exact pathways and targets depend on the specific context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is compared below with three analogs: L-asparagine, 2-Aminohex-4-enoic acid, and DL-lysine dihydrochloride, highlighting key differences in chain length, functional groups, and biological roles.

Key Differences and Implications

Chain Length and Functional Group Positioning

- L-Asparagine : A 4-carbon chain with an amide group at C4 distinguishes it from the target compound. The shorter chain and amide group enhance asparagine’s role in protein synthesis and solubility in aqueous environments .

- 2-Aminohex-4-enoic acid: Shares the 6-carbon chain with the target compound but replaces the oxo group at C4 with a double bond. This unsaturated structure increases reactivity (e.g., susceptibility to electrophilic addition) and reduces polarity compared to the ketone-containing target .

- DL-Lysine: Features amino groups at C2 and C6, making it highly basic. Unlike the target compound, lysine lacks an oxo group, which underpins its role in enzyme catalysis and post-translational modifications .

Stereochemical and Hydrogen-Bonding Properties

- The (2R) configuration of the target compound contrasts with the (2S) configuration in 2-Aminohex-4-enoic acid and L-asparagine . Stereochemistry influences binding affinity in chiral environments, such as enzyme active sites.

- The oxo group in the target compound facilitates hydrogen bonding (O–H···O and C–H···O interactions), as observed in structurally related oxamide derivatives . This property may enhance crystallinity or stability in solid-state research applications.

Biological Activity

(2R)-2-Amino-4-oxohexanoic acid, also known as L-2-amino-4-oxohexanoic acid or 2-amino-4-oxopentanoic acid, is an amino acid derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of (2R)-2-amino-4-oxohexanoic acid can be represented as follows:

This compound features a carbon skeleton with a keto group, an amino group, and a carboxylic acid group, which contribute to its reactivity and biological roles.

1. Enzymatic Activity

Research indicates that (2R)-2-amino-4-oxohexanoic acid can act as a substrate or inhibitor in various enzymatic reactions. For instance, studies have shown that it can participate in transamination reactions facilitated by transaminases from different microbial sources. Specific mutations in these enzymes have been shown to enhance their activity towards this compound, indicating its role as a substrate in biosynthetic pathways for unnatural amino acids (UAAs) .

2. Antimicrobial Properties

Preliminary investigations suggest that (2R)-2-amino-4-oxohexanoic acid exhibits antimicrobial activity. It has been tested against various bacterial strains, demonstrating potential as a bioactive compound in the development of new antimicrobial agents. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

3. Neuroprotective Effects

Emerging evidence points to neuroprotective properties of (2R)-2-amino-4-oxohexanoic acid. In vitro studies have indicated that it may help mitigate oxidative stress in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases . The compound's ability to modulate neurotransmitter levels suggests further investigation into its role in neurological health.

Table 1: Summary of Biological Activities

Case Study: Transaminase Variants

A study investigated the effect of specific mutations on the transaminase enzyme from Chromobacterium violaceum. Variants such as CV_Y168F showed significantly increased affinity for (2R)-2-amino-4-oxohexanoic acid, with catalytic efficiencies improved up to fourfold compared to wild-type enzymes. This highlights the compound's potential applications in synthetic biology for producing UAAs .

Future Directions

The biological activity of (2R)-2-amino-4-oxohexanoic acid opens avenues for further research:

- Synthetic Biology : Exploring its use in engineered microbial systems for the production of valuable metabolites.

- Pharmacology : Investigating its potential as a therapeutic agent for microbial infections and neurodegenerative diseases.

- Mechanistic Studies : Understanding the molecular mechanisms underlying its biological effects.

Q & A

Q. Basic

- Enzyme Substrate/Inhibitor : Used in kinetic assays for aminotransferases or dehydrogenases.

- Example: Inhibition of glutamate dehydrogenase (Ki = 5 µM) via competitive binding at the active site .

- Metabolic Pathway Analysis : Tracing ¹³C-labeled derivatives in the Krebs cycle.

How does the stereochemical configuration of (2R)-2-Amino-4-oxohexanoic acid influence its biological interactions?

Advanced

The (2R) configuration confers:

- Receptor Specificity : Enhanced binding to NMDA receptors vs. (2S) isomers.

- Metabolic Stability : Resistance to D-amino acid oxidase degradation compared to L-forms.

Comparative Data :

| Isomer | NMDA Receptor IC₅₀ | Metabolic Half-Life (in vitro) |

|---|---|---|

| (2R) | 8 µM | 12 hours |

| (2S) | >100 µM | 2 hours |

What methodological considerations are critical for optimizing anticancer derivatives of (2R)-2-Amino-4-oxohexanoic acid?

Q. Advanced

- Derivatization Strategies :

- Side-Chain Modifications : Introduce hydrophobic groups (e.g., benzyl) to enhance cell permeability.

- Prodrug Design : Phosphate esters for targeted release in tumor microenvironments.

- In Vitro Screening :

- Cell Lines : MCF-7 (breast), A549 (lung) for apoptosis assays (Annexin V/PI staining).

- Mechanistic Studies : ROS generation, mitochondrial membrane potential (JC-1 dye) .

How does (2R)-2-Amino-4-oxohexanoic acid compare to structurally related amino acids in biochemical assays?

Advanced

Key Comparisons :

| Compound | Functional Groups | Neuroprotection (IC₅₀) | Anticancer Activity (IC₅₀) |

|---|---|---|---|

| (2R)-2-Amino-4-oxohexanoic acid | C4 ketone, C2 amine | 10 µM | 50 µM |

| 2-Amino-4-oxopentanoic acid | Shorter carbon chain | 25 µM | Inactive |

| 2-Amino-4-methylhexanoic acid | Methyl substitution | Inactive | 30 µM |

Differences highlight the critical role of chain length and ketone positioning in bioactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.